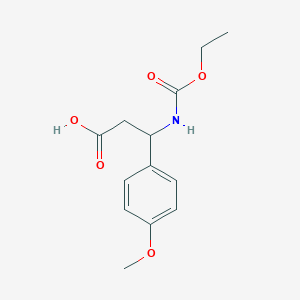

3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid

Description

3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid (CAS 332052-65-0) is a β-amino acid derivative featuring an ethoxycarbonyl (EOC) protected amino group and a 4-methoxyphenyl substituent. Its molecular formula is C₁₃H₁₇NO₅, with a molecular weight of 279.28 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for peptide modifications and bioactive molecule development .

Properties

IUPAC Name |

3-(ethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-3-19-13(17)14-11(8-12(15)16)9-4-6-10(18-2)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXKFPMOZUZWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349503 | |

| Record name | 3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332052-65-0 | |

| Record name | 3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and ethyl glycinate.

Formation of Schiff Base: The first step involves the condensation of 4-methoxybenzaldehyde with ethyl glycinate to form a Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Acylation: The amine is acylated with ethyl chloroformate to introduce the ethoxycarbonyl group, resulting in the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or a ligand that binds to specific molecular targets. The ethoxycarbonylamino group and the methoxy-substituted phenyl ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogues:

Biological Activity

3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₄H₁₅NO₄

- Molecular Weight : 267.11 g/mol

- Boiling Point : 456.4 °C

- Flash Point : 229.8 °C

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activity and influence cellular signaling pathways, particularly those related to metabolic processes and inflammation.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering metabolic rates.

- Receptor Interaction : It could interact with receptors that mediate cellular responses to hormones and other signaling molecules.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which can mitigate oxidative damage in various biological systems. This activity is essential for protecting cells from damage caused by free radicals.

Anti-inflammatory Effects

Studies have shown that the compound can reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases. The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines.

Metabolic Benefits

Recent investigations have highlighted the compound's role in improving metabolic parameters, such as insulin sensitivity and lipid metabolism. It has been shown to modulate gut microbiota, which plays a crucial role in metabolic health.

Case Studies

- Study on Metabolic Disorders : A study published in International Journal of Molecular Sciences demonstrated that oral administration of the compound improved grip strength and inhibited protein catabolism in mice subjected to exhaustive exercise, indicating potential benefits for muscle preservation and metabolic health .

- Gut Microbiota Modulation : Another study reported that the compound influences gut microbiota composition, increasing beneficial bacteria while reducing harmful strains, which could contribute to its metabolic benefits .

Data Table

Q & A

Q. What are the established synthetic routes for 3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid, and how is structural validation performed?

Synthesis typically involves catalytic hydrogenation (e.g., palladium on charcoal) of unsaturated precursors or coupling reactions to introduce the ethoxycarbonylamino and methoxyphenyl groups . Structural confirmation employs X-ray crystallography to resolve stereochemistry and FT-IR/NMR spectroscopy to identify functional groups (e.g., methoxy, carbonyl) . For example, thiourea derivatives of similar compounds were crystallized in orthorhombic systems with space group P21 21 21, confirming spatial arrangements .

Q. Which analytical techniques are essential for assessing purity and enantiomeric excess?

- HPLC with UV detection ensures chemical purity by separating impurities.

- Mass spectrometry validates molecular weight and fragmentation patterns.

- Chiral chromatography (e.g., chiral HPLC or SFC) quantifies enantiomeric excess, critical for stereosensitive applications . Isotopic labeling (e.g., ¹³C) combined with NMR can further verify isotopic purity in metabolic studies .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the ethoxycarbonyl group. Use gloveboxes or fume hoods during handling to minimize moisture exposure, as recommended for structurally similar acids .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C) elucidate metabolic or biosynthetic pathways involving this compound?

Administer ¹³C-labeled precursors (e.g., [1-¹³C]-propionic acid derivatives) in feeding experiments, then analyze incorporation into downstream metabolites via NMR or LC-MS . For instance, ¹³C-labeled 3-(4-hydroxyphenyl)propionic acid was used to trace biosynthetic routes in plant studies, revealing carbon flux through specific enzymatic steps .

Q. What strategies optimize enantioselective synthesis of this compound for pharmacological studies?

- Employ asymmetric catalysis (e.g., chiral palladium complexes) during hydrogenation to control stereochemistry.

- Use chiral auxiliaries (e.g., Evans oxazolidinones) in coupling reactions to direct amino acid configuration.

- Validate enantiopurity via X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

- Compare synthetic conditions (e.g., solvent polarity, temperature) affecting conformational stability.

- Re-evaluate purity metrics (e.g., HPLC vs. NMR integration) to rule out impurities skewing activity data.

- Standardize bioassay protocols (e.g., enzyme inhibition assays) across studies, controlling for variables like pH and cofactors .

Q. What computational methods support structure-activity relationship (SAR) studies for derivatives?

- Perform density functional theory (DFT) calculations to model electronic effects of substituents (e.g., methoxy vs. hydroxy groups).

- Use molecular docking to predict binding affinities with target enzymes (e.g., cyclooxygenase-2) based on steric and electrostatic complementarity .

Methodological Considerations

- Stereochemical Analysis : For derivatives with chiral centers, single-crystal X-ray diffraction remains the gold standard for absolute configuration determination .

- Metabolic Tracing : Combine isotope ratio mass spectrometry (IRMS) with NMR to quantify ¹³C enrichment in metabolic intermediates .

- Safety Protocols : Follow guidelines for handling carcinogenic analogs (e.g., PPE, ventilation), as structurally related compounds may pose absorption risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.